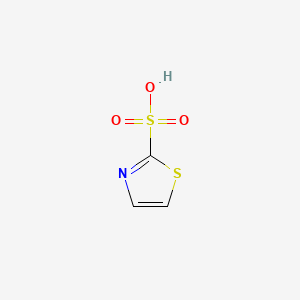
Thiazole-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole-2-sulfonic acid is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: Thiazole-2-sulfonic acid can be synthesized through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol, forming 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions: Thiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use halogens or nitro groups, while nucleophilic substitution may involve amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Thiazole-2-sulfonic acid has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is utilized in the production of dyes, biocides, and fungicides.
作用機序
The mechanism of action of thiazole-2-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their function and affecting cellular signaling pathways .
類似化合物との比較
Thiazole: A parent compound with a similar structure but lacking the sulfonic acid group.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties and biological activities.
Thiadiazole: Another heterocyclic compound with nitrogen and sulfur atoms, but with a different ring structure.
Uniqueness of Thiazole-2-sulfonic Acid: this compound is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in various chemical reactions. This functional group also contributes to its diverse biological activities and applications in different fields .
特性
IUPAC Name |
1,3-thiazole-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYGOLGTZZLECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


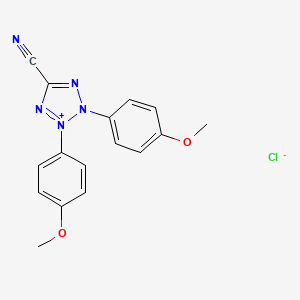
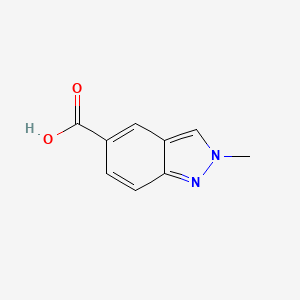
![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)
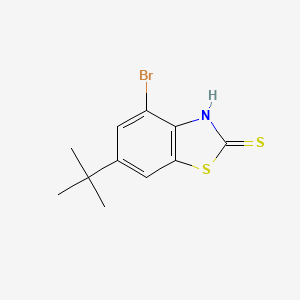


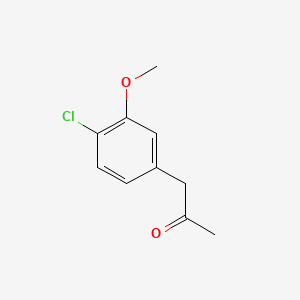
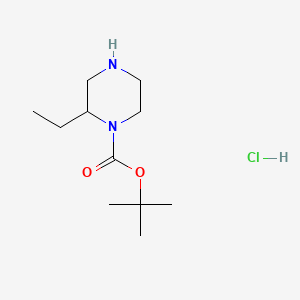
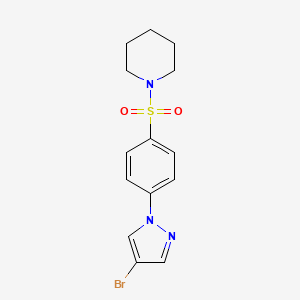
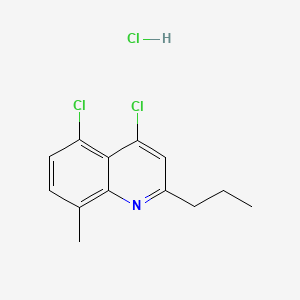
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)
